molecular formula C12H25N3O B3238135 (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide CAS No. 1401668-22-1

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Cat. No.: B3238135
CAS No.: 1401668-22-1
M. Wt: 227.35 g/mol
InChI Key: VDXPIBBHZUJSPU-QWRGUYRKSA-N
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Description

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a complex molecular structure that includes a butyramide backbone substituted with ethyl and methyl groups, and a distinct (S)-1-methyl-pyrrolidin-3-yl moiety. This specific stereochemistry is often critical for a compound's interaction with biological targets, making it a valuable scaffold for developing novel therapeutic agents. Compounds with structurally related pyrrolidine and butyramide motifs are extensively investigated for their potential biological activities. Research into similar 4-aminopiperidine derivatives has shown promising antifungal properties by inhibiting key enzymes like sterol C14-reductase and sterol C8-isomerase in fungal ergosterol biosynthesis . Furthermore, the butyramide functional group is a recognized pharmacophore in dermatological research; for instance, the butyrate-releasing compound N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA) has demonstrated enhanced keratinocyte proliferation, improved skin barrier function, and accelerated wound healing in scientific studies . These research areas highlight the potential utility of this chemical class in developing new antifungals and agents for skin health. This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPIBBHZUJSPU-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139554
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401668-22-1
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401668-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 1401668-22-1, is a compound of interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H25N3O
Molecular Weight213.32 g/mol
Boiling Point317.8 ± 17.0 °C (predicted)
Density1.007 ± 0.06 g/cm³

These properties indicate that the compound is a relatively stable organic molecule with potential for various applications in biological systems.

Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormonal responses .

Neuropharmacological Effects

  • Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific GPCRs, influencing neurotransmitter release and synaptic plasticity.
  • Cognitive Enhancement : Given its structural similarity to known cognitive enhancers, there is potential for this compound to improve memory and learning processes through modulation of cholinergic or dopaminergic pathways.

Case Studies

Several studies have explored the effects of similar compounds on cognitive functions:

  • Study on Pyrrolidine Derivatives : A study investigated the effects of pyrrolidine derivatives on memory enhancement in rodent models, showing significant improvements in spatial learning tasks .
  • GPR Activation Studies : Another research focused on the activation of GPR receptors by similar compounds, noting alterations in calcium signaling pathways that could lead to enhanced neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in pyrrolidine substitution patterns, alkyl/aryl substituents, and functional groups. Below is a detailed analysis of key analogs:

Structural Variants in Pyrrolidine Substitution

(a) Pyrrolidine-3-yl vs. Pyrrolidine-2-ylmethyl Substituents
  • Target Compound : The pyrrolidine ring is substituted at the 3-position with a methyl group, creating a compact bicyclic interaction between the ethyl and methyl groups on the amide nitrogen .
  • (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide: This analog substitutes the pyrrolidine at the 2-ylmethyl position, elongating the side chain. This modification increases molecular weight (241.37 g/mol vs. ~239.36 g/mol for the target) and may alter steric interactions with biological targets .
(b) Benzyl-Substituted Pyrrolidine Analogs
  • (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide: The benzyl group introduces aromaticity and bulk, enhancing lipophilicity (logP ~2.5 estimated) compared to the target compound’s methyl-substituted pyrrolidine. This analog is commercially available from four suppliers, indicating broader research utility .

Functional Group Modifications

(a) Indole-Containing Derivatives
  • (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide: Incorporates an indole moiety, enabling π-π stacking interactions with protein targets. Synthesized via butyric anhydride coupling in 64.8% yield, this compound’s melting point (81.3–88.3 °C) reflects crystallinity influenced by the indole group .
(b) Cyclopropyl-Substituted Analogs
  • The cyclopropyl’s small size may reduce steric hindrance in binding pockets .

Comparative Data Table

Compound Name Pyrrolidine Substitution Key Substituents Molecular Weight (g/mol) Commercial Availability Synthesis Yield (if reported)
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide 3-yl Methyl, Ethyl ~239.36 Discontinued N/A
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide 2-ylmethyl Methyl, Ethyl 241.37 Discontinued N/A
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide 2-ylmethyl Benzyl ~353.49 4 suppliers N/A
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide N/A Indol-3-yl, Cycloheptylethyl 413.54 N/A 64.8%

Key Research Findings

  • Steric and Electronic Effects: Substitution at pyrrolidine-3-yl (target) vs. 2-ylmethyl () alters conformational flexibility, impacting receptor binding.
  • Commercial Viability : The target compound’s discontinued status contrasts with the availability of benzyl-substituted analogs, suggesting higher demand for the latter in drug discovery .

Q & A

(Basic) What synthetic strategies are recommended for preparing (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide?

Answer:
Synthesis typically involves amide coupling between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to achieve the (S,S)-configuration, as stereochemistry critically impacts biological activity .
  • Protecting groups : Temporarily shield reactive amino or hydroxyl groups during synthesis to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups are commonly employed .
  • Purification : Chromatography (HPLC) or recrystallization ensures high purity (>98%), validated via mass spectrometry and NMR .

(Basic) Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:
Critical methods include:

  • NMR spectroscopy : Confirms stereochemistry and functional group arrangement (e.g., ¹H/¹³C NMR for methyl and pyrrolidine protons) .
  • X-ray crystallography : Resolves absolute configuration and spatial arrangement of chiral centers .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic purity .
  • HPLC with chiral columns : Assesses enantiomeric excess to ensure no racemization during synthesis .

(Advanced) How does stereochemical variation impact biological activity and receptor binding?

Answer:
The (S,S)-configuration enhances target specificity. For example:

  • Receptor docking studies : The pyrrolidine ring's orientation in the (S)-form improves fit into hydrophobic pockets of neurotransmitter receptors (e.g., dopamine D2) .
  • Comparative assays : Enantiomers with (R)-configurations show reduced binding affinity (e.g., 10-fold lower IC₅₀ in kinase inhibition assays) .
  • Structural analogs : Substituting ethyl with cyclopropyl groups alters pharmacokinetics but retains stereochemical dependency .

(Advanced) How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Comparative SAR analysis : Evaluate analogs (see table below) to isolate functional group contributions. For example, replacing pyrrolidine with piperidine reduces neuroprotective effects but enhances anti-inflammatory activity .
Compound VariantStructural ChangeBiological Activity Shift
N-Methyl-N-(1-piperidinyl)Piperidine vs. pyrrolidineReduced neuroprotection
3-Methyl-N-(pyrrolidin-2-yl)Methyl substitutionImproved metabolic stability
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for GPCRs) and control for pH/temperature to minimize variability .

(Advanced) What computational and experimental methods predict the compound’s mechanism of action?

Answer:

  • In silico modeling : Molecular dynamics simulations predict binding modes to targets like sigma-1 receptors. Tools like AutoDock Vina assess free energy changes upon ligand-receptor interaction .
  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., kon/koff rates) for receptor-ligand pairs .
  • Knockout models : CRISPR-edited cell lines lacking specific receptors confirm target engagement (e.g., loss of activity in dopamine receptor KO models) .

(Basic) What are the key structural features influencing this compound’s physicochemical properties?

Answer:

  • Pyrrolidine ring : Enhances solubility via hydrogen bonding while contributing to rigidity .
  • Ethyl and methyl groups : Increase lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .
  • Amide bond : Stabilizes the molecule against enzymatic degradation in plasma .

(Advanced) How can researchers optimize this compound for in vivo studies?

Answer:

  • Prodrug strategies : Introduce ester groups to improve oral bioavailability, which hydrolyze in vivo to the active form .
  • Isotopic labeling : Use ¹⁴C or ³H isotopes for pharmacokinetic tracking in biodistribution studies .
  • Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes to guide structural modifications for stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

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